



# How to differentiate contamination from resistance in Prostaphlin assays

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## Technical Support Center: Prostaphlin® (Nafcillin/Oxacillin) Assays

Welcome to the technical support center for **Prostaphlin**® (nafcillin/oxacillin) susceptibility testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals differentiate between microbial contamination and true antibiotic resistance during their experiments.

### Frequently Asked Questions (FAQs)

Q1: What is the primary reason for unexpected oxacillin resistance in a Staphylococcus aureus isolate presumed to be susceptible?

Unexpected resistance can stem from two main sources: the presence of a contaminating organism that is intrinsically resistant to oxacillin, or the emergence of a resistant subpopulation within your S. aureus culture (heteroresistance). It is crucial to first rule out contamination before concluding true resistance.

Q2: What are the most common contaminants in S. aureus cultures?

The most frequent contaminants are coagulase-negative staphylococci (CoNS), such as Staphylococcus epidermidis, and Micrococcus species. These are common inhabitants of the

#### Troubleshooting & Optimization





skin and laboratory environments.[1][2] While S. aureus is coagulase-positive, these contaminants are coagulase-negative.

Q3: How can I quickly check my culture for purity?

The first steps to check for culture purity are to observe the colony morphology on your agar plates and perform a Gram stain.[3][4] A pure S. aureus culture should exhibit uniform colonies and, under the microscope, show Gram-positive cocci arranged in grape-like clusters.[4][5][6]

Q4: My Gram stain shows only Gram-positive cocci in clusters, but my susceptibility test result is still ambiguous. What's next?

This could indicate one of three scenarios:

- Contamination with CoNS: Many CoNS species also appear as Gram-positive cocci in clusters, making them difficult to distinguish from S. aureus by Gram stain alone.[7]
- Heteroresistance: Your S. aureus culture may be heteroresistant, meaning it contains a small subpopulation of resistant cells that are difficult to detect under standard conditions.[8][9]
- mecA-independent resistance: Less commonly, resistance can be due to mechanisms other than the mecA gene, such as hyperproduction of β-lactamase.[10]

The next step is to perform biochemical tests and subculture onto selective media to confirm the identity of the organism.

Q5: What is the role of cefoxitin in these assays?

Cefoxitin is a better inducer of the mecA gene, which is the primary mediator of oxacillin resistance in staphylococci.[8] Therefore, cefoxitin disk diffusion or MIC testing is often more reliable than oxacillin for detecting this type of resistance, especially in cases of heteroresistance.[8]

## Troubleshooting Guide: Contamination vs. Resistance



If you encounter unexpected oxacillin resistance, follow this step-by-step guide to determine the cause.

#### **Step 1: Initial Purity Check**

The first line of investigation involves basic microbiological techniques to assess if your culture is pure.

1.1 Visual Inspection of Colony Morphology Examine the colonies on your primary culture plate (e.g., Blood Agar). A pure culture of S. aureus should appear uniform. Look for inconsistencies.

Feature	Staphylococcus aureus	Common Contaminants (e.g., S. epidermidis, Micrococcus luteus)	
Size	Medium to large (2-4 mm)[4]	Small to medium (1-2 mm)[7]	
Color	Typically golden-yellow or creamy-white[4][6]	White, non-pigmented[7] (Micrococcus can be yellow)	
Hemolysis	Often beta-hemolytic (clear zone)[4][6]	Usually non-hemolytic (gamma-hemolysis)[7]	
Opacity	Opaque[3]	Opaque to translucent[3]	

1.2 Gram Stain Perform a Gram stain on a single, well-isolated colony. This helps identify bacterial shape, arrangement, and Gram reaction.

Organism	Gram Reaction & Shape	Arrangement
Staphylococcus	Gram-positive cocci	Grape-like clusters[4][5]
Micrococcus	Gram-positive cocci	Tetrads (groups of four) or pairs[5]
Bacillus	Gram-positive rods	Chains or single cells
E. coli	Gram-negative rods	Single cells or small groups



If you observe anything other than Gram-positive cocci in clusters, your culture is likely contaminated.

#### **Step 2: Isolate and Identify**

If the initial checks are inconclusive (e.g., you see only Gram-positive cocci in clusters but suspect contamination with CoNS), you must isolate and definitively identify the organism.

2.1 Subculturing for a Pure Culture Perform a quadrant streak on a new agar plate to obtain well-isolated colonies. This is a critical step to ensure you are testing a single bacterial species. [11][12]

Experimental Protocol: Quadrant Streak for Isolation

- Sterilize Loop: Sterilize an inoculating loop in a flame or using a bacti-cinerator until it is redhot. Allow it to cool completely.
- Pick Colony: Aseptically pick a single, well-defined colony from your master plate.
- Streak Quadrant 1: Gently streak the loop back and forth over a small area (about onequarter) of the new agar plate.
- Sterilize Loop Again: Re-sterilize the loop and let it cool.
- Streak Quadrant 2: Rotate the plate 90 degrees. Pass the loop through the edge of the first quadrant 2-3 times and then streak into the second quadrant.[12]
- Repeat: Repeat the process for the third and fourth quadrants, sterilizing the loop between each step.
- Incubate: Incubate the plate under appropriate conditions (typically 35°C for 18-24 hours).
   After incubation, you should see individual colonies in the final quadrants.
- 2.2 Use of Selective & Differential Media Inoculate a Mannitol Salt Agar (MSA) plate. MSA is both selective and differential. Its high salt concentration (7.5% NaCl) inhibits the growth of most bacteria except staphylococci, and it contains mannitol and a pH indicator (phenol red). [13]



- S. aureus typically ferments mannitol, producing acid that turns the surrounding medium yellow.[14]
- Most CoNS (like S. epidermidis) do not ferment mannitol and will grow as red or pink colonies with no color change to the medium.[13]

#### **Step 3: Confirmatory Susceptibility Testing**

Once you have a confirmed pure culture of S. aureus, proceed with standardized susceptibility testing.

3.1 Standardized Antimicrobial Susceptibility Testing (AST) Use a standardized method like broth microdilution or disk diffusion (Kirby-Bauer test) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][15][16]

Experimental Protocol: Oxacillin/Cefoxitin Disk Diffusion

- Prepare Inoculum: From a pure culture, prepare a bacterial suspension in saline or broth to match the turbidity of a 0.5 McFarland standard.
- Inoculate Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
- Apply Disks: Aseptically place an oxacillin (1 μg) disk and a cefoxitin (30 μg) disk onto the agar surface, pressing gently to ensure contact.
- Incubate: Incubate the plate at 35°C for a full 24 hours.[17] Temperatures above 35°C may not detect all methicillin-resistant staphylococci.[8]
- Measure Zones: Measure the diameter of the zones of inhibition in millimeters (mm).
- Interpret Results: Compare the zone diameters to the CLSI interpretive criteria to determine if the isolate is susceptible, intermediate, or resistant.
- 3.2 Interpretation of Results Compare your results to the established breakpoints. Note that interpretive criteria can differ between S. aureus and other staphylococci (CoNS).

Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin



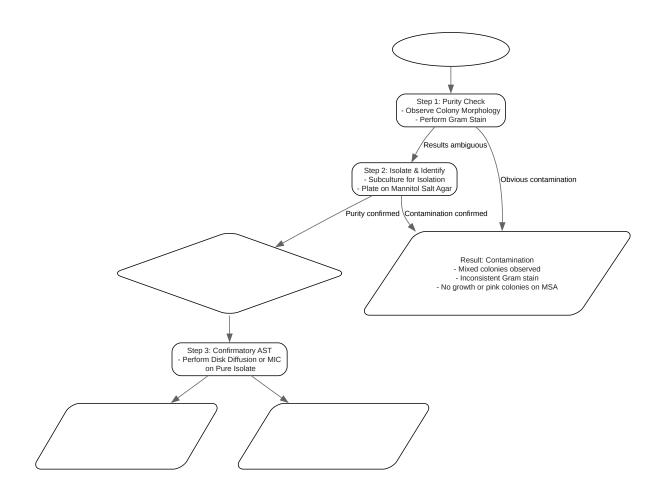
Organism	Antimicrobial	Method	Susceptible	Intermediate	Resistant
S. aureus	Oxacillin	MIC (μg/mL)	≤ 2	-	≥ 4
Cefoxitin	MIC (μg/mL)	≤ 4	-	≥8	
Cefoxitin	Disk Diffusion (mm)	≥ 22	-	≤ 21	-
CoNS (e.g., S. epidermidis)	Oxacillin	MIC (μg/mL)	≤ 0.25	-	≥ 0.5
Cefoxitin	Disk Diffusion (mm)	≥ 25	-	≤ 24	

Data sourced from CLSI M100 guidelines.[8][18]

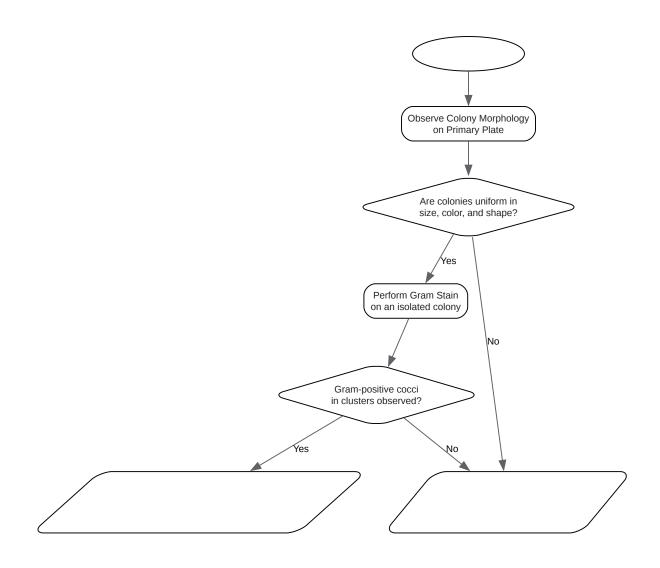
3.3 Molecular Confirmation If phenotypic results remain ambiguous, the gold standard for confirming oxacillin resistance is the detection of the mecA gene via Polymerase Chain Reaction (PCR).[10] This test directly identifies the genetic basis for resistance.

### **Visual Workflow and Logic Diagrams**









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